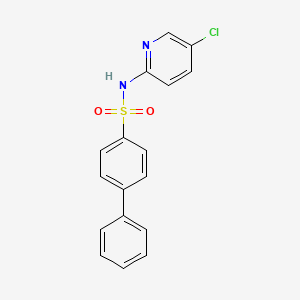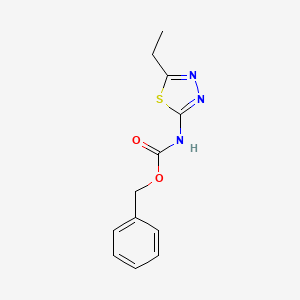![molecular formula C17H19NO2 B5735943 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone, commonly known as PMA-1, is a chemical compound that belongs to the class of cathinones. PMA-1 is an analogue of the well-known psychoactive substance, mephedrone. Cathinones are a group of synthetic drugs that are known for their stimulant effects, and they are often used recreationally. However, PMA-1 is not intended for human consumption and is only used for scientific research purposes.
作用機序
PMA-1 acts by increasing the levels of dopamine and serotonin in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Serotonin is another neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing the levels of these neurotransmitters, PMA-1 produces stimulant effects.
Biochemical and Physiological Effects:
PMA-1 produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness. PMA-1 can also cause adverse effects such as anxiety, agitation, and paranoia.
実験室実験の利点と制限
The advantages of using PMA-1 in lab experiments are that it is relatively easy to synthesize and has a known mechanism of action. It is also a potent stimulant, which makes it useful for studying the effects of stimulants on the central nervous system. However, the limitations of using PMA-1 are that it is not intended for human consumption, and its effects on the brain are not fully understood.
将来の方向性
There are several future directions for the use of PMA-1 in scientific research. One direction is to study its potential therapeutic use in the treatment of depression and other mood disorders. Another direction is to develop new drugs based on the structure of PMA-1 that have fewer adverse effects. Additionally, further research is needed to fully understand the mechanism of action of PMA-1 and its effects on the brain.
Conclusion:
In conclusion, PMA-1 is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It acts as a dopamine and serotonin releaser and produces stimulant effects. PMA-1 has potential therapeutic uses and is a lead compound for the development of new drugs. However, it is not intended for human consumption, and its effects on the brain are not fully understood. Further research is needed to fully understand the potential of PMA-1 in scientific research.
合成法
The synthesis of PMA-1 involves the reaction of 4-methoxyphenylacetone with 3-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under controlled conditions and requires expertise in organic chemistry. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
PMA-1 has been used in scientific research to study its effects on the central nervous system. It is known to act as a dopamine and serotonin releaser, which makes it a potential candidate for the treatment of depression and other mood disorders. PMA-1 has also been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-4-3-5-15(12-13)18-11-10-17(19)14-6-8-16(20-2)9-7-14/h3-9,12,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPXKLLNCVIMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
![N-phenyl-2-[4-(2,3,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5735901.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5735925.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)

![2-[(2-aminophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5735959.png)

